Dehydrolinalool, (+)-
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Overview
Description
Dehydrolinalool, (+)-: is a chemical compound with the molecular formula C10H16O . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Dehydrolinalool is known for its pleasant aroma and is used in the fragrance industry. It is also a valuable intermediate in the synthesis of various other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Attack on Methyl Heptenone: One classic synthesis method involves the nucleophilic attack of the acetylide ion on methyl heptenone to produce dehydrolinalool.
Ethynylation of 2-Methylhept-2-en-6-one: Another method involves the ethynylation of 2-methylhept-2-en-6-one in the presence of an alkali metal base and a substituted amide solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dehydrolinalool can undergo oxidation reactions to form various oxidized products.
Reduction: Selective hydrogenation of dehydrolinalool can produce linalool.
Substitution: Dehydrolinalool can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Various alkyl, aryl, or cycloalkyl orthovanadates can be used as catalysts for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Dehydrolinalool is used as an intermediate in the synthesis of various terpenes and other organic compounds. It is also employed in the study of reaction mechanisms and synthetic methodologies .
Biology: In biological research, dehydrolinalool is used to study the effects of terpenes on cellular processes and to investigate its potential as a bioactive compound .
Medicine: Dehydrolinalool and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Dehydrolinalool is widely used in the fragrance industry due to its pleasant aroma. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of dehydrolinalool involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in fragrance, flavor, or therapeutic research .
Comparison with Similar Compounds
Linalool: A closely related compound with a similar structure but different functional groups.
Linalool Oxide: Another derivative of linalool with distinct chemical properties and applications.
Myrcene: A terpene with a similar structure but different functional groups and applications.
Uniqueness: Dehydrolinalool is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its pleasant aroma and versatility in industrial applications further distinguish it from similar compounds .
Biological Activity
Dehydrolinalool, also known as hotrienol, is a naturally occurring compound that belongs to the family of terpenes. It is structurally related to linalool and has garnered attention for its potential biological activities. This article explores the biological activity of Dehydrolinalool, focusing on its pharmacological effects, toxicity, and applications based on diverse research findings.
Dehydrolinalool is characterized by its chemical structure C10H18O and has a CAS number of 29171-20-8. It is known for its pleasant floral aroma, which makes it a common component in perfumes and flavorings. The compound is moderately soluble in organic solvents and exhibits varying degrees of volatility.
1. Antimicrobial Activity
Research indicates that Dehydrolinalool exhibits antimicrobial properties against various pathogens. A study evaluating essential oils containing Dehydrolinalool reported significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
2. Anti-inflammatory Effects
Dehydrolinalool has shown potential anti-inflammatory effects in various studies. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This property suggests its potential use in treating inflammatory diseases.
3. Sedative Properties
Animal studies have indicated that high doses of Dehydrolinalool can produce sedative effects. In a controlled study, rats administered with 1000 mg/kg exhibited significant sedation compared to control groups. This finding aligns with similar observations made with linalool, suggesting a possible pathway for anxiety reduction.
4. Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of Dehydrolinalool on cancer cell lines. Notably, it showed antiproliferative activity against human lung carcinoma (A-549) and cervical cancer (HeLa) cells with IC50 values indicating effective concentrations for tumor inhibition:
Cell Line | IC50 (µg/mL) |
---|---|
A-549 | 82.3 |
HeLa | 90.7 |
Toxicity Profile
The toxicity of Dehydrolinalool has been evaluated through various studies, particularly focusing on its effects on aquatic organisms and mammals:
- Aquatic Toxicity : Dehydrolinalool is reported to be moderately toxic to aquatic life but is readily biodegradable, minimizing long-term environmental impact.
- Mammalian Toxicity : In a four-week oral toxicity study in rats, symptoms included hypersalivation and slight increases in liver weight at higher doses (600 mg/kg and above). However, no significant mutagenic effects were found, indicating a relatively safe profile at lower concentrations.
Case Studies
Several case studies have explored the application of Dehydrolinalool in various fields:
- Cosmetic Applications : A case study involving skin irritation assessments found that formulations containing Dehydrolinalool did not elicit significant irritation responses in human subjects.
- Food Industry : In food preservation studies, Dehydrolinalool was effective in extending the shelf life of certain perishable items due to its antimicrobial properties.
Properties
CAS No. |
68224-83-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |
InChI Key |
YWTIDNZYLFTNQQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C#C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C |
Origin of Product |
United States |
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